1-Nitrofluoranthene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

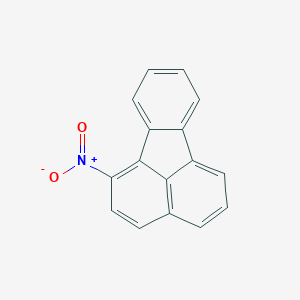

Structure

3D Structure

Properties

IUPAC Name |

1-nitrofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c18-17(19)14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)16(14)15(10)12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYZHUPAWKZJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157200 | |

| Record name | Fluoranthene, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13177-28-1 | |

| Record name | 1-Nitrofluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13177-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitrofluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013177281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NITROFLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87UV3TW2B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Nitrofluoranthene: Chemical Properties, Structure, and Toxicological Profile

This guide provides a comprehensive technical overview of 1-nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest to researchers in environmental science, toxicology, and drug development. Synthesizing data from foundational studies, this document delves into the compound's chemical and physical properties, metabolic fate, and the analytical methodologies required for its study.

Introduction: The Significance of this compound

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants formed during incomplete combustion processes where polycyclic aromatic hydrocarbons (PAHs) react with nitrogen oxides. This compound, a derivative of fluoranthene, is a member of this class and serves as an important subject of study due to the established mutagenic and carcinogenic properties of many nitro-PAHs.[1] Understanding its chemical behavior, metabolic activation, and analytical detection is paramount for assessing its toxicological risk and for the development of potential bioremediation or therapeutic strategies.

Chemical Structure and Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon composed of a naphthalene and a benzene unit fused with a five-membered ring, and substituted with a single nitro group at the C1 position.[2] This structure dictates its chemical reactivity and physical properties.

Chemical Structure

The molecular structure of this compound is defined by its systematic IUPAC name, this compound, and its molecular formula, C₁₆H₉NO₂.[1]

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative data for this compound is limited, but properties can be inferred from its parent compound, fluoranthene, and related isomers like 3-nitrofluoranthene.

| Property | Value | Source |

| Molecular Formula | C₁₆H₉NO₂ | [1] |

| Molecular Weight | 247.25 g/mol | [1] |

| CAS Number | 13177-28-1 | [1] |

| Physical Description | Expected to be a solid, likely yellow, by analogy to 3-nitrofluoranthene ("Gold solid"). | [3] |

| Melting Point | Not available. For comparison, 3-nitrofluoranthene melts at 157-159 °C. | [3] |

| log P (octanol/water) | Not available. For the parent compound, fluoranthene, log Pow is 4.46, suggesting a high potential for bioaccumulation. | [4] |

| Solubility | Expected to have low aqueous solubility and be soluble in organic solvents. | General property of PAHs |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct nitration of its parent PAH, fluoranthene. This electrophilic aromatic substitution reaction must be carefully controlled to manage isomer formation.

Causality of Experimental Choices

The choice of nitrating agent and reaction conditions is critical. A mixture of nitric acid and a stronger acid, like sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to attack the electron-rich aromatic system of fluoranthene. The solvent, often a non-reactive chlorinated hydrocarbon, is chosen for its ability to dissolve the starting material and remain stable under the strong acidic conditions. Temperature control is essential to prevent over-nitration and decomposition.

Representative Synthesis Protocol

This protocol is a representative method based on established procedures for the nitration of PAHs.[2]

-

Dissolution: Dissolve a known quantity of fluoranthene in a suitable solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath to 0-5 °C.

-

Preparation of Nitrating Agent: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while maintaining a low temperature.

-

Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of fluoranthene over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is deemed complete, quench the reaction by slowly pouring the mixture over crushed ice. This will precipitate the crude product and neutralize the strong acids.

-

Extraction and Purification: The product mixture is then extracted with an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product, a mixture of nitrofluoranthene isomers, is then purified using column chromatography or preparative HPLC to isolate the this compound isomer.

Caption: General workflow for the synthesis of this compound.

Metabolic Activation and Genotoxicity

The toxicity of this compound, like many other nitro-PAHs, is not inherent to the parent molecule but arises from its metabolic activation into reactive electrophiles that can damage cellular macromolecules, most notably DNA.[5]

Metabolic Pathways

The primary pathway for the metabolic activation of nitro-PAHs is through nitroreduction.[1] This process occurs in a stepwise manner, catalyzed by various cytosolic and microsomal reductases.

-

Nitroreduction to Nitroso Intermediate: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

-

Formation of N-Hydroxyamino Intermediate: The nitroso intermediate is further reduced to a reactive N-hydroxyamino derivative (-NHOH). This metabolite is a key proximate carcinogen.

-

Esterification and Formation of Nitrenium Ion: The N-hydroxyamino intermediate can be further activated, for example by O-acetylation via N,O-acetyltransferases, to form an unstable N-acetoxy ester. This ester can then spontaneously decompose to form a highly electrophilic nitrenium ion.

-

DNA Adduct Formation: The nitrenium ion readily reacts with nucleophilic sites on DNA bases, primarily the C8 position of guanine, to form covalent DNA adducts.[6] These adducts can distort the DNA helix, leading to mutations during DNA replication if not repaired, which is a critical initiating event in chemical carcinogenesis.

An alternative, generally detoxifying, pathway involves ring oxidation by cytochrome P450 enzymes to form phenolic metabolites, which can then be conjugated and excreted.[5]

Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.

Analytical Approaches for Detection and Quantification

The detection and quantification of this compound in complex matrices such as environmental samples (air, water) or biological tissues require sophisticated analytical techniques that offer high sensitivity and selectivity. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for this purpose.[7]

Sample Preparation: A Critical Step

The choice of sample preparation technique is dictated by the matrix and the concentration of the analyte. The goal is to isolate this compound from interfering substances and concentrate it to a level detectable by the instrument.

-

Solid Phase Extraction (SPE): For aqueous samples, SPE is a common and effective method. A C18 or similar reversed-phase sorbent is used to adsorb the nonpolar this compound from the water sample. After washing the cartridge to remove polar interferences, the analyte is eluted with a small volume of an organic solvent like acetonitrile or methanol.[7]

-

Liquid-Liquid Extraction (LLE): This classic technique can also be used, partitioning the analyte from an aqueous phase into an immiscible organic solvent.

-

Soxhlet Extraction: For solid samples like soil, sediment, or air particulate matter collected on filters, Soxhlet extraction with a solvent like dichloromethane or a hexane/acetone mixture is a robust method.

Detailed Protocol: HPLC-MS/MS Analysis

This protocol outlines a self-validating system for the quantitative analysis of this compound. The inclusion of an isotopically labeled internal standard is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring trustworthiness and accuracy.

-

Sample Preparation and Extraction:

-

Spike the sample with a known amount of an isotopically labeled internal standard (e.g., ¹³C- or D-labeled this compound) prior to extraction.

-

Perform the extraction using the appropriate method for the sample matrix (e.g., SPE for water).

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.[8]

-

Reconstitute the residue in a small, precise volume of the initial mobile phase (e.g., 50:50 acetonitrile:water).

-

-

Chromatographic Separation (HPLC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) is typically used for separating PAHs.

-

Mobile Phase: A gradient elution is employed, starting with a higher polarity mixture (e.g., water/acetonitrile) and ramping to a lower polarity (higher acetonitrile concentration) to elute the hydrophobic analyte. A small amount of formic acid or ammonium formate may be added to improve ionization.

-

Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL of the reconstituted sample is injected.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the protonated molecular ion ([M+H]⁺) of this compound as the precursor ion in the first quadrupole. This ion is then fragmented in the collision cell, and a specific, characteristic product ion is monitored in the third quadrupole.

-

MRM Transitions:

-

Analyte: A specific transition for this compound (e.g., m/z 248.1 → m/z 218.1, corresponding to the loss of NO) would be monitored.

-

Internal Standard: A corresponding transition for the isotopically labeled standard is monitored simultaneously.

-

-

Quantification: A calibration curve is generated by analyzing standards of known concentrations. The concentration of this compound in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

-

The specificity of the MRM transition provides a high degree of confidence in the identification of the analyte, while the use of an internal standard ensures the accuracy of the quantification.

Toxicology and Safety

Hazard Identification

Safety Precautions: Due to its suspected mutagenicity, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.[4][11]

Conclusion

This compound represents a significant area of research within the broader field of environmental toxicology. Its chemical properties, governed by its polycyclic and nitrated structure, lead to a metabolic pathway that can produce highly reactive DNA-damaging species. The methodologies for its synthesis and analysis are well-established, relying on principles of electrophilic aromatic substitution and advanced chromatographic and mass spectrometric techniques. A thorough understanding of these principles is essential for researchers and professionals working to assess the risks associated with nitro-PAHs and to develop strategies to mitigate their impact on human health and the environment.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25759, this compound. Retrieved from [Link].

-

Dietrich, A. M., Guenat, C. R., Tomer, K. B., & Ball, L. M. (1988). Identification and characterization of the major DNA adduct formed chemically and in vitro from the environmental genotoxin 3-nitrofluoranthene. Carcinogenesis, 9(11), 2113–2119. Available at: [Link].

-

Royal Society of Chemistry (n.d.). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry. Retrieved from [Link]. (Note: This is a general URL as the specific link was to the journal homepage.)

-

Mitchell, C. E., Bechtold, W. E., & Belinsky, S. A. (1993). Metabolism of nitrofluoranthenes by rat lung subcellular fractions. Carcinogenesis, 14(6), 1161–1166. Available at: [Link].

-

Kaipanchery, R. M., et al. (n.d.). Fluoranthene-based derivatives for multimodal anti-counterfeiting and detection of nitroaromatics. Kaunas University of Technology ePubl. Retrieved from [Link]. (Note: This is a general URL as the specific link was to the institutional repository.)

-

Shimadzu (n.d.). Liquid Chromatography. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13462, 3-Nitrofluoranthene. Retrieved from [Link].

-

Organomation (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link].

-

ChemSafetyPro (2016). Acute Toxicity. Retrieved from [Link].

-

Chen, H. J. C., & Turesky, R. J. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Toxics, 7(2), 27. Available at: [Link].

-

Turesky, R. J. (2017). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International. Available at: [Link].

-

National Center for Biotechnology Information (2017). HPLC-MS/MS for Hit Generation. Assay Guidance Manual. Retrieved from [Link].

-

Turesky, R. J., et al. (2019). A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts. Chemical research in toxicology, 32(8), 1535–1546. Available at: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9154, Fluoranthene. Retrieved from [Link].

-

U.S. Environmental Protection Agency (n.d.). Acute Toxicity Testing Criteria for New Chemical Substances. EPA NEPIC. Retrieved from [Link]. (Note: This is a general URL as the specific document may be archived.)

-

Eurofins (2023). Analytical Method Summaries. Retrieved from [Link]. (Note: This is a general corporate URL as the specific deep link was to a document that may be updated or moved.)

-

Organisation for Economic Co-operation and Development (2010). SIDS Initial Assessment Report for SIAM 31. OECD Existing Chemicals Database. Retrieved from [Link].

-

Blackburn, B. J. (1963). The synthesis and orientation of some Fluoranthene compounds. MSpace Repository. Retrieved from [Link]. (Note: This is a general URL to the repository.)

-

Rice, J. E., et al. (1986). Synthesis of potential phenolic metabolites of benzo[b]fluoranthene. Journal of Organic Chemistry, 51(13), 2447-2452. Available at: [Link].

-

Gao, Y., et al. (2025). A Mass Spectral Library for DNA Adductomics. Analytical chemistry. Available at: [Link].

-

Sugiura, K., & Goto, M. (1996). Metabolism in Vivo of 1-nitropyrene, an Environmental Pollutant, in Fish. Biological & pharmaceutical bulletin, 19(11), 1524–1526. Available at: [Link].

-

Chen, J., et al. (2023). 1-Nitropyrene Metabolism and Health Risk: Identification of Key Enzymes, Pathways, and Metabolites Using a Multimethod Approach. Environmental science & technology, 57(41), 15535–15546. Available at: [Link].

Sources

- 1. In vivo metabolism and genotoxic effects of nitrated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. organomation.com [organomation.com]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. flinnsci.com [flinnsci.com]

- 11. buyat.ppg.com [buyat.ppg.com]

An In-depth Technical Guide to the Environmental Sources of 1-Nitrofluoranthene

Abstract

1-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), a class of compounds that has garnered significant attention from the scientific community due to their potent mutagenic and carcinogenic properties. As derivatives of polycyclic aromatic hydrocarbons (PAHs), nitro-PAHs are introduced into the environment through two principal pathways: direct emission from combustion sources (primary sources) and secondary formation via atmospheric chemical reactions of their parent PAHs. This technical guide provides an in-depth exploration of the environmental sources of this compound, distinguishing it from its more commonly studied isomers. We will delve into the mechanisms of its formation, identify its primary emission sources, contrast its origins with secondarily formed isomers like 2-Nitrofluoranthene, and detail the analytical methodologies required for its quantification in environmental matrices. This document is intended for researchers, environmental scientists, and toxicology professionals engaged in the study of environmental contaminants.

Part 1: Introduction to this compound and its Isomers

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds comprised of two or more fused benzene rings. They are formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood.[1] The nitrated derivatives of these compounds, nitro-PAHs, are of particular concern as they often exhibit greater direct-acting mutagenicity and carcinogenicity than the parent PAHs from which they are derived.[2][3]

1.1. The Critical Distinction: Isomers of Nitrofluoranthene

Fluoranthene is a five-ring PAH that is ubiquitous in the environment. Its nitration can result in several isomers, most notably this compound, 2-nitrofluoranthene, and 3-nitrofluoranthene. It is scientifically crucial to distinguish between these isomers, as their environmental sources and formation mechanisms are fundamentally different.

-

Primary Nitro-PAHs: These are formed during the combustion process itself and are emitted directly into the environment. The formation occurs at high temperatures where the parent PAH reacts with nitrogen oxides (NOx). 1-Nitropyrene is the most well-documented example of a primary nitro-PAH used as a marker for diesel emissions. Evidence suggests that 3-Nitrofluoranthene is also a primary emission product.[4][5] The status of this compound is less definitively characterized, but it is generally considered to be of primary origin when detected in direct emissions.

-

Secondary Nitro-PAHs: These are formed in the atmosphere through chemical reactions. The gas-phase parent PAH reacts with atmospheric oxidants, such as the hydroxyl radical (•OH) during the day or the nitrate radical (•NO₃) at night, in the presence of nitrogen dioxide (NO₂).[6][7] 2-Nitrofluoranthene is almost exclusively a secondary pollutant and is often the most abundant nitro-PAH found in ambient air, serving as an indicator of atmospheric photochemical processing.[7][8]

1.2. Toxicological Significance

Many nitro-PAHs are potent mutagens in bacterial and mammalian cell assays and are classified as probable human carcinogens.[2][9] For instance, studies in rats have demonstrated the carcinogenicity of compounds like 1-nitropyrene and 3-nitrofluoranthene.[2] This inherent toxicity necessitates a thorough understanding of their sources to assess human exposure and environmental risk.

Part 2: Primary Emission Sources of this compound

Primary emissions are the main pathway for this compound to enter the environment. These sources are characterized by high-temperature combustion processes where its precursor, fluoranthene, is present alongside nitrogen oxides.

2.1. Combustion of Fossil Fuels

-

Diesel Engine Exhaust: Diesel exhaust is a major source of particulate matter impregnated with a complex mixture of organic compounds, including PAHs and nitro-PAHs.[4] While 1-nitropyrene is the most abundant nitro-PAH in diesel emissions, various nitrofluoranthene isomers, including 3-nitrofluoranthene, have also been detected.[4][9] Although 2-nitrofluoranthene is typically not found in direct diesel exhaust, its presence in ambient air is a marker of secondary formation.[8] The detection of other isomers implies that this compound can also be a minor component of these primary emissions.

-

Coal Combustion: The burning of coal for power generation and residential heating is a significant source of PAHs.[10][11] Studies on emissions from residential coal combustion have identified a wide array of nitro-PAHs.[12][13] The specific profile of emitted nitro-PAHs depends on the type of coal and the combustion conditions. While some studies focus on bulk nitro-PAH emissions, the presence of fluoranthene in the fuel and NOx in the flue gas creates conditions suitable for the formation of this compound.

2.2. Biomass Burning

The combustion of biomass, such as wood and agricultural residues, for residential heating and cooking is a major global source of air pollution.[14][15] Wood smoke contains a host of toxic pollutants, including a significantly higher content of PAHs compared to vehicle exhaust.[16] Research on emissions from residential wood combustion has confirmed the presence of nitro-PAHs, with emission factors varying based on fuel type and burn efficiency.[14] The detection of secondarily formed nitro-PAHs like 2-nitrofluoranthene in the diluted flue gas of some experiments suggests that rapid chemical reactions can occur post-combustion, but the primary formation of other isomers is also expected.[12]

2.3. Industrial Processes

Industrial activities that involve the high-temperature processing of carbonaceous materials are also potential sources. These include:

-

Aluminum smelters using Söderberg electrodes.[1]

-

Coke production facilities.[3]

-

Asphalt production and application.

These processes release large quantities of the precursor fluoranthene, and under the right combustion conditions, can lead to the direct nitration and emission of this compound.

Part 3: Secondary Atmospheric Formation: A Contrasting Pathway

While this compound is primarily from direct emissions, understanding the secondary formation pathway of its isomer, 2-Nitrofluoranthene, is essential for source apportionment studies. The stark difference in their origins allows researchers to distinguish between fresh, direct emissions and aged, photochemically processed air masses.

The diagram below illustrates the divergent pathways for nitrofluoranthene isomer formation.

Caption: Divergent formation pathways of Nitrofluoranthene isomers.

Part 4: Environmental Occurrence

This compound is typically found in environmental compartments that are directly impacted by combustion sources, such as urban air, street dust, and soils near industrial sites or heavily trafficked roads. Its concentration is generally much lower than that of its secondarily formed isomer, 2-Nitrofluoranthene, especially in areas distant from direct emission sources.

Table 1: Representative Concentrations of Nitro-PAHs in Environmental Samples

| Sample Matrix | Source/Location | 1-Nitropyrene (1-NP) | 2-Nitrofluoranthene (2-NF) | Other Nitrofluoranthenes | Reference(s) |

| Diesel Particulate Matter | Heavy-Duty Engine | 5.0 µg/g | Not Detected | 3-NF: Not Detected | [4] |

| Airborne Particulates | Urban (Downtown) | Present | Present | Not specified | [8] |

| Airborne Particulates | Suburban | Lower than Urban | Higher than 1-NP | Not specified | [8] |

| Residential Coal Combustion | Domestic Stove | 0.0001 ratio to Pyrene | Detected | 21 NPAH species measured | [12][13] |

| Urban Street Dust | High Traffic Areas | Present | Present | Not specified | [17][18] |

Note: Data for this compound is often not reported separately from other isomers or is below detection limits in many studies. 1-Nitropyrene (primary) and 2-Nitrofluoranthene (secondary) are included for context and as markers for their respective sources.

Part 5: Analytical Methodologies for Environmental Quantification

The accurate quantification of this compound in complex environmental matrices requires a robust analytical workflow. The methodology generally involves sample collection, extraction, cleanup to remove interferences, and instrumental analysis.

5.1. Experimental Protocol: Analysis of Nitro-PAHs in Air Particulate Matter

This protocol provides a standard methodology for the determination of this compound in airborne particulate matter, synthesized from established methods.[19][20][21]

Step 1: Sample Collection

-

Sampler Setup: Use a high-volume or low-volume air sampler (e.g., MiniVol TAS).[20]

-

Filter Media: Place a pre-baked (e.g., 450°C for 4 hours) quartz fiber filter in the sampler. Pre-baking removes organic contaminants.[20]

-

Sampling: Draw a known volume of air (e.g., for 24 hours at 5 L/min) through the filter. The sampler should be placed approximately 1.5 meters above the ground.[20]

-

Post-Sampling: Carefully remove the filter using forceps, fold it (exposed side inward), wrap it in pre-baked aluminum foil, and store it at <4°C and protected from light until extraction.[19]

Step 2: Sample Extraction

-

Internal Standard Spiking: Prior to extraction, spike the filter sample with a solution of isotopically labeled internal standards (e.g., d9-1-nitropyrene) to correct for matrix effects and recovery losses.

-

Extraction Method: Place the filter in a beaker or flask. Add an appropriate solvent (e.g., dichloromethane or n-hexane).[22] Perform extraction using one of the following methods:

-

Concentration: Concentrate the resulting extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

Step 3: Sample Cleanup

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge containing silica gel with n-hexane.[22]

-

Fractionation: Apply the concentrated extract to the top of the cartridge. Elute with a sequence of solvents of increasing polarity (e.g., n-hexane followed by a mixture of n-hexane and dichloromethane) to separate the nitro-PAH fraction from other interfering compounds.

-

Final Concentration: Collect the nitro-PAH fraction and concentrate it to a final volume of 1 mL for analysis.

Step 4: Instrumental Analysis (GC-MS)

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), preferably operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[19]

-

GC Column: Employ a capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[22]

-

Injection: Inject 1 µL of the final extract in splitless mode. Set the injector temperature to 285°C.[22]

-

Temperature Program: Use a temperature gradient to separate the compounds, for example: initial temperature of 60°C, ramp to 300°C.[22]

-

MS Detection: Monitor for the molecular ion (m/z 247 for nitrofluoranthene) and specific fragment ions to confirm identity.

-

Quantification: Create a multi-point calibration curve using certified standards. Quantify the native this compound by comparing its response to the corresponding internal standard.

5.2. Analytical Workflow Diagram

Sources

- 1. canada.ca [canada.ca]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. ACP - Contributions of primary emissions and secondary formation to nitrated aromatic compounds in themountain background region of Southeast China [acp.copernicus.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Nitrofluoranthene, 1-, 2- and 4-Nitropyrenes and 6-Nitrochrysene in Diesel-Engine Exhaust and Airborne Particulates [jstage.jst.go.jp]

- 9. 3,9-DINITROFLUORANTHENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Polycyclic aromatic hydrocarbons (PAHs) from coal combustion: emissions, analysis, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lung.org [lung.org]

- 12. Emission factors of polycyclic and nitro-polycyclic aromatic hydrocarbons from residential combustion of coal and crop residue pellets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Emissions of Parent, Nitro, and Oxygenated Polycyclic Aromatic Hydrocarbons from Residential Wood Combustion in Rural China - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Wood smoke is toxic pollution [dsawsp.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. cdc.gov [cdc.gov]

- 20. Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Source Profile Analysis, Source Apportionment, and Potential Health Risk of Ambient Particle-Bound Polycyclic Aromatic Hydrocarbons in Areas of Specific Interest | MDPI [mdpi.com]

1-Nitrofluoranthene atmospheric formation and degradation

An In-Depth Technical Guide to the Atmospheric Formation and Degradation of 1-Nitrofluoranthene

Abstract

Nitro-polycyclic aromatic hydrocarbons (NPAHs) are a class of atmospheric pollutants of significant concern due to their pronounced mutagenic and carcinogenic properties. While many NPAHs are products of direct emission or gas-phase atmospheric reactions, the formation and fate of specific isomers are governed by distinct chemical and physical pathways. This technical guide provides a detailed examination of the atmospheric lifecycle of this compound (1-NF), a less abundant but toxicologically relevant isomer of the more commonly studied 2-nitrofluoranthene. We will explore the causality behind its formation, primarily through heterogeneous reactions on particulate matter, and its subsequent degradation via photolytic and chemical processes. This document is intended for researchers and scientists in environmental chemistry, atmospheric science, and toxicology, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding the atmospheric chemistry of this important environmental contaminant.

Introduction to Fluoranthene and its Nitrated Derivatives

Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous environmental pollutants resulting from the incomplete combustion of organic materials.[1] In the atmosphere, PAHs can undergo various transformation processes, leading to the formation of derivatives with altered physical, chemical, and toxicological properties.[2][3] Among these, nitrated PAHs (NPAHs) are of particular interest as many are potent, direct-acting mutagens and carcinogens.[4][5]

Fluoranthene (FL), a four-ring PAH, is consistently detected in urban and industrial atmospheres. Its atmospheric reactions lead to several nitrofluoranthene isomers, with 2-nitrofluoranthene (2-NF) typically being the most abundant in ambient air.[1] 2-NF is considered a marker for secondary atmospheric formation, as it is produced efficiently from the gas-phase reactions of fluoranthene.[6][7]

However, other isomers, including this compound (1-NF), are also detected. The formation pathways of these isomers are mechanistically distinct from that of 2-NF. Understanding the specific routes of 1-NF formation is critical for accurate source apportionment and for evaluating the health risks associated with atmospheric aerosols, as the biological activity of NPAHs can vary significantly between isomers. This guide delineates the atmospheric chemistry of 1-NF, focusing on the heterogeneous processes that dominate its formation and the photolytic reactions that control its removal.

Atmospheric Formation Pathways

The formation of nitrofluoranthene isomers in the atmosphere is not a monolithic process. A critical distinction exists between gas-phase reactions, which occur with vaporized fluoranthene, and heterogeneous reactions, which involve fluoranthene adsorbed onto the surface of particulate matter. This distinction is the primary determinant of the resulting isomer distribution.

Gas-Phase Reactions: The Predominant Pathway to 2-Nitrofluoranthene

Gas-phase fluoranthene reacts with the two most important atmospheric oxidants: the hydroxyl radical (OH) during the day and the nitrate radical (NO₃) at night.[1][3]

-

Daytime OH-Initiated Reaction: The reaction begins with the addition of an OH radical to the fluoranthene molecule. In the presence of nitrogen oxides (NOx), this OH-fluoranthene adduct reacts with nitrogen dioxide (NO₂) to form 2-nitrofluoranthene and water.[8][9]

-

Nighttime NO₃-Initiated Reaction: During the night, the NO₃ radical adds to fluoranthene. The resulting adduct can then react with NO₂ and subsequently eliminate nitric acid (HNO₃) to yield 2-nitrofluoranthene.[8]

Crucially, both of these gas-phase pathways overwhelmingly favor the formation of the 2-NF isomer.[6][7] The formation of 1-NF via these routes is considered negligible. Therefore, the presence of 2-NF in atmospheric samples is a strong indicator of atmospheric processing and "aging" of an air mass.[6]

Caption: Gas-phase formation of 2-nitrofluoranthene via daytime and nighttime radical reactions.

Heterogeneous Reactions: The Dominant Pathway to this compound

This compound is primarily formed through heterogeneous reactions, where fluoranthene adsorbed onto the surface of atmospheric particles reacts with nitrating agents.[6] This mechanism is distinct from gas-phase chemistry and produces a different suite of isomers.

The key reactant for heterogeneous nitration is dinitrogen pentoxide (N₂O₅), which exists in equilibrium with the NO₃ radical and NO₂.[1][10] On particle surfaces, particularly in the presence of water, N₂O₅ can act as a source of the nitronium ion (NO₂⁺), a powerful electrophilic nitrating agent.

The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion attacks the electron-rich positions of the fluoranthene ring system. Unlike the radical-addition mechanisms in the gas phase, this electrophilic attack results in a mixture of isomers, including 1-NF, 3-NF, 7-NF, and 8-NF.[6] The exact product distribution can be influenced by the chemical and physical properties of the particle substrate, such as its acidity and surface area.[5]

Caption: Heterogeneous formation of this compound on atmospheric particles.

Atmospheric Degradation Pathways

Once formed, this compound is subject to removal from the atmosphere. The dominant degradation processes are photolysis and, to a lesser extent, reaction with OH radicals.

Photolysis: The Primary Atmospheric Sink

The most significant atmospheric loss process for this compound, like many NPAHs, is photolysis.[7][11] NPAHs absorb solar radiation, which promotes them to an excited electronic state. From this excited state, the molecule can undergo chemical transformation. The primary photochemical pathways include:

-

Nitro-Nitrite Rearrangement: The excited molecule rearranges from a nitro (-NO₂) to a nitrite (-ONO) form. This nitrite ester is less stable and can subsequently decompose, leading to the cleavage of the C-N bond.

-

C-NO₂ Bond Cleavage: The energy from the absorbed photon can directly cause the fission of the bond between the aromatic ring and the nitro group.[12]

These processes ultimately lead to the degradation of the 1-NF molecule. The atmospheric lifetime of NPAHs due to photolysis is typically on the order of a few hours, making it a rapid removal mechanism during daylight hours.[13]

Caption: Photolytic degradation of this compound, the primary atmospheric sink.

Chemical Degradation

While photolysis is dominant, this compound can also be degraded by reaction with OH radicals. However, the presence of the electron-withdrawing nitro group deactivates the aromatic ring system, making NPAHs less reactive towards electrophilic attack by OH radicals compared to their parent PAHs.[13] Consequently, the atmospheric lifetime of 1-NF with respect to OH radical reaction is significantly longer than that of fluoranthene, and this pathway is generally considered a minor loss process compared to photolysis.

Experimental & Analytical Methodologies

The elucidation of these formation and degradation pathways relies on a combination of laboratory simulation experiments and advanced analytical techniques.

Simulation of Atmospheric Processes: Chamber Experiments

Atmospheric simulation chambers, typically large-volume Teflon bags or vessels, are used to study heterogeneous reactions under controlled, near-atmospheric conditions.[10][14]

Exemplary Protocol for a Heterogeneous Nitration Experiment:

-

Substrate Preparation: A solution of fluoranthene in a volatile solvent (e.g., dichloromethane) is uniformly applied to an inert substrate, such as a quartz fiber filter (QFF) or silica particles. The solvent is then evaporated, leaving the PAH adsorbed on the substrate surface.[14]

-

Chamber Setup: The PAH-coated substrate is suspended inside the environmental chamber. The chamber is sealed and filled with purified air.

-

Oxidant Introduction: The nitrating agent, typically N₂O₅, is synthesized externally and introduced into the chamber at a controlled concentration representative of polluted atmospheric conditions. Relative humidity and temperature are continuously monitored and controlled.

-

Reaction Monitoring: The reaction is allowed to proceed for a set period (e.g., several hours). Samples of the substrate can be removed at timed intervals to generate a kinetic profile.

-

Sample Extraction: After exposure, the filter is removed and extracted with an appropriate solvent (e.g., dichloromethane or acetonitrile) using methods like sonication or Soxhlet extraction to recover the unreacted parent PAH and the newly formed NPAH products.

-

Sample Cleanup: The raw extract is often "cleaned up" to remove interfering compounds. This is typically achieved using solid-phase extraction (SPE) with silica or alumina cartridges.

-

Analysis: The final, cleaned extract is concentrated and analyzed using chromatographic techniques as described below.

Caption: Standard experimental workflow for studying heterogeneous NPAH formation.

Analytical Techniques for Quantification

The accurate identification and quantification of NPAH isomers in complex environmental mixtures require high-resolution analytical methods.

| Technique | Principle | Advantages | Disadvantages |

| GC-MS | Gas Chromatography separates compounds by boiling point and polarity; Mass Spectrometry provides mass-based identification and quantification.[4] | Excellent isomer separation; provides structural confirmation through mass spectra. | Requires derivatization for less volatile compounds; thermal degradation of some NPAHs is possible. |

| HPLC | High-Performance Liquid Chromatography separates compounds based on their interaction with a stationary phase.[15] | Suitable for thermally labile compounds; often coupled with highly sensitive detectors. | Isomer separation can be more challenging than with GC; lacks the definitive structural information of MS unless coupled to a mass spectrometer (LC-MS). |

For NPAH analysis, HPLC is often coupled with fluorescence or chemiluminescence detectors. A common approach involves an online reduction step where the nitro group is converted to a highly fluorescent amino group, significantly enhancing detection sensitivity.[9]

Summary of Quantitative Data

The following table summarizes key kinetic parameters relevant to the atmospheric lifecycle of fluoranthene and its nitrated products.

| Reaction / Process | Parameter | Value | Significance |

| Fluoranthene + •OH | Rate Constant (k_OH) | 1.72 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (at 298 K)[16] | Governs the daytime gas-phase removal of the parent PAH. |

| Fluoranthene | Atmospheric Lifetime (vs. •OH) | ~16.5 hours (0.69 days)[16] | Indicates rapid daytime processing of gaseous fluoranthene. |

| 2-Nitrofluoranthene | Atmospheric Lifetime (Photolysis) | ~2 hours[13] | Shows that photolysis is a very rapid sink for NPAHs during the day. |

| Heterogeneous Reaction | Product Yields | Isomer-dependent; 2-NF is not formed, while 1-, 3-, 7-, and 8-NF are.[6] | Highlights the importance of heterogeneous chemistry for 1-NF formation. |

Conclusion and Outlook

The atmospheric chemistry of this compound is fundamentally different from that of its more abundant isomer, 2-nitrofluoranthene. This technical guide has established that:

-

Formation: 1-NF is primarily a product of heterogeneous reactions of particle-adsorbed fluoranthene with nitrating agents like N₂O₅. This is in stark contrast to 2-NF, which is the signature product of gas-phase radical-initiated reactions.

-

Degradation: The dominant atmospheric sink for 1-NF is photolysis , with lifetimes on the order of hours during daylight, making it a relatively short-lived species once formed.

This mechanistic understanding has profound implications for environmental science. The relative abundance of 1-NF versus 2-NF in ambient air samples can serve as a diagnostic tool to differentiate the contributions of heterogeneous versus gas-phase atmospheric processing. For professionals in toxicology and drug development, recognizing that different atmospheric pathways produce distinct isomer profiles is crucial for accurate exposure and risk assessment, as the biological impacts can be highly isomer-specific. Future research should continue to refine the kinetic parameters of these reactions and investigate the influence of different aerosol compositions on heterogeneous formation yields.

References

- Heterogeneous reactions of particulate benzo[b]fluoranthene and benzo[k]fluoranthene with NO(3) radicals - PubMed. (n.d.).

- Formation of nitro-PAHs from the heterogeneous reaction of ambient particle-bound PAHs with N2O5/NO3/NO2 - PMC - NIH. (n.d.).

- Heterogeneous Reactions of Particulate Matter-Bound PAHs and NPAHs with NO3/N2O5, OH Radicals, and O3 under Simulated Long-Range Atmospheric Transport Conditions: Reactivity and Mutagenicity - ACS Publications. (2014, August 13).

- Novel Nitro-PAH Formation from Heterogeneous Reactions of PAHs with NO2, NO3/N2O5, and OH Radicals: Prediction, Laboratory Studies, and Mutagenicity - eScholarship.org. (n.d.).

- Study on formation of nitrated polycyclic aromatic hydrocarbons from different roasting condition in coffee - NIH. (n.d.).

- An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere - Aerosol and Air Quality Research. (2022, June 17).

- ATMOSPHERIC TRANSFORMATIONS OF POLYCYCLIC AROMATIC HYDROCARBONS - NCBI. (n.d.).

- On the Primary Reaction Pathways in the Photochemistry of Nitro-Polycyclic Aromatic Hydrocarbons - ResearchGate. (2025, August 6).

- Atmospheric occurrence of particle-associated nitrotriphenylenes via gas-phase radical-initiated reactions observed in South Osaka, Japan. (2021, March 31).

- Mechanistic and Kinetic Studies on the OH-initiated Atmospheric Oxidation of Fluoranthene. (2014, August 15).

- Development of HPLC Determination Method for Trace Levels of 1-, 2-Nitropyrenes and 2-Nitrofluoranthene in Airborne Par… - OUCI. (n.d.).

- POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf. (n.d.).

- analytical methods - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.).

- Atmospheric Chemistry of Gas-phase Polycyclic Aromatic Hydrocarbons - SciSpace. (1994, October 1).

- Atmospheric chemistry of gas-phase polycyclic aromatic hydrocarbons: formation of atmospheric mutagens - PMC - NIH. (n.d.).

- Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene | Request PDF - ResearchGate. (2025, August 6).

Sources

- 1. Formation of nitro-PAHs from the heterogeneous reaction of ambient particle-bound PAHs with N2O5/NO3/NO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Atmospheric chemistry of gas-phase polycyclic aromatic hydrocarbons: formation of atmospheric mutagens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on formation of nitrated polycyclic aromatic hydrocarbons from different roasting condition in coffee - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATMOSPHERIC TRANSFORMATIONS OF POLYCYCLIC AROMATIC HYDROCARBONS - Polycyclic Aromatic Hydrocarbons: Evaluation of Sources and Effects - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. aaqr.org [aaqr.org]

- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 9. Development of HPLC Determination Method for Trace Levels of 1-, 2-Nitropyrenes and 2-Nitrofluoranthene in Airborne Par… [ouci.dntb.gov.ua]

- 10. Heterogeneous reactions of particulate benzo[b]fluoranthene and benzo[k]fluoranthene with NO(3) radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Novel Nitro-PAH Formation from Heterogeneous Reactions of PAHs with NO2, NO3/N2O5, and OH Radicals: Prediction, Laboratory Studies, and Mutagenicity [escholarship.org]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. Mechanistic and kinetic studies on the OH-initiated atmospheric oxidation of fluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicological Profile of 1-Nitrofluoranthene: A Comprehensive Technical Guide for Researchers

Abstract

1-Nitrofluoranthene, a member of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) family, is an environmental contaminant of significant toxicological concern. Present in diesel exhaust and ambient air pollution, this compound and its isomers exhibit potent mutagenic and carcinogenic properties, primarily mediated through metabolic activation to reactive intermediates that form covalent adducts with DNA. This in-depth technical guide provides a comprehensive overview of the toxicological profile of this compound and its closely related isomers, with a focus on its metabolism, genotoxicity, and carcinogenicity. Detailed experimental protocols for key assays and visualizations of metabolic pathways are included to support researchers, scientists, and drug development professionals in understanding and evaluating the risks associated with this class of compounds.

Introduction: The Environmental Burden of Nitro-PAHs

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of ubiquitous environmental pollutants formed during incomplete combustion processes. The nitration of parent PAHs, such as fluoranthene, can occur through atmospheric reactions with nitrogen oxides or directly during combustion.[1][2] this compound, along with its isomers like the more extensively studied 3-nitrofluoranthene, has been identified in diesel engine exhaust and airborne particulate matter, leading to widespread human exposure.[1][3][4][5] The inherent mutagenicity and carcinogenicity of many nitro-PAHs necessitate a thorough understanding of their toxicological properties to inform risk assessment and guide the development of potential mitigation strategies. This guide will delve into the molecular mechanisms underpinning the toxicity of this compound, providing a foundational resource for the scientific community.

Metabolic Activation: The Gateway to Genotoxicity

The toxicity of this compound is not intrinsic to the parent molecule but is rather a consequence of its metabolic activation to electrophilic intermediates. This biotransformation is a critical initiating event in its genotoxic cascade. The two primary pathways for the metabolic activation of nitro-PAHs are nitroreduction and ring oxidation.

Nitroreduction Pathway

The predominant pathway for the activation of many nitro-PAHs, including isomers of nitrofluoranthene, is the reduction of the nitro group. This multi-step process, catalyzed by cytosolic and microsomal nitroreductases, leads to the formation of a highly reactive nitrenium ion.[6][7] One key enzyme implicated in this process is xanthine oxidase, which can catalyze the reduction of the nitro group to nitroso, hydroxylamino, and amino derivatives in the absence of oxygen.[8][9]

The sequential reduction proceeds as follows:

-

Nitroreduction to Nitroso Intermediate: The initial step involves the two-electron reduction of the nitro group to a nitroso group.

-

Formation of N-Hydroxyarylamine: A further two-electron reduction yields the N-hydroxyarylamine metabolite. This is a critical, albeit unstable, intermediate.

-

Generation of the Nitrenium Ion: The N-hydroxyarylamine can be further activated through O-acetylation or O-sulfonation, followed by the loss of the acetyl or sulfonyl group, to form a highly electrophilic nitrenium ion. This ion is the ultimate carcinogenic species that readily reacts with nucleophilic sites on DNA.

Ring Oxidation Pathway

In addition to nitroreduction, ring oxidation catalyzed by cytochrome P450 (CYP) enzymes represents an alternative, and sometimes competing, metabolic pathway.[6][10] This process involves the introduction of hydroxyl groups onto the aromatic rings, which can lead to the formation of phenols and dihydrodiols.[10] While ring oxidation can sometimes be a detoxification pathway, it can also lead to the formation of reactive diol epoxides, another class of ultimate carcinogens for parent PAHs.[11] For some nitro-PAHs, a combination of ring oxidation and nitroreduction can occur, leading to the formation of complex, highly mutagenic metabolites.

Visualizing Metabolic Activation

To illustrate the critical steps in the bioactivation of this compound, the following diagram outlines the nitroreduction pathway leading to the formation of the reactive nitrenium ion.

Caption: The nitroreduction pathway of this compound.

Genotoxicity and Mutagenicity

The formation of reactive metabolites directly leads to the genotoxic and mutagenic effects observed for nitrofluoranthenes. These effects are the result of covalent binding of the ultimate carcinogens to cellular macromolecules, most importantly DNA.

DNA Adduct Formation

The electrophilic nitrenium ion generated through metabolic activation readily attacks nucleophilic sites on DNA bases, leading to the formation of bulky DNA adducts. For the closely related isomer, 3-nitrofluoranthene, the major DNA adduct has been unequivocally identified as N-(deoxyguanosin-8-yl)-3-aminofluoranthene.[12][13] This adduct forms at the C8 position of guanine and is a critical lesion that can disrupt the normal functioning of DNA. The formation of such adducts, if not repaired by cellular DNA repair mechanisms, can lead to mutations during DNA replication.

Mutagenicity in Bacterial and Mammalian Systems

Nitrofluoranthenes are potent mutagens in various experimental systems. 3-Nitrofluoranthene has been shown to be a potent direct-acting mutagen in the Salmonella typhimurium Ames test, particularly in the TA98 strain, which is sensitive to frameshift mutagens.[14][15] The mutagenicity of nitroarenes in bacterial systems is highly dependent on the metabolic reduction of the nitro group.[16] In mammalian cell systems, nitroarenes have been shown to induce a range of genetic and genotoxic effects, including unscheduled DNA synthesis, sister-chromatid exchanges, chromosomal aberrations, and gene mutations.[16]

Quantitative Genotoxicity Data

The following table summarizes key quantitative data from in vitro genotoxicity studies on nitrofluoranthene isomers.

| Assay Type | Test System | Compound | Metabolic Activation | Result | Reference |

| Gene Mutation (Ames Test) | S. typhimurium TA98 | 3-Nitrofluoranthene | Without S9 | Positive | [14] |

| Gene Mutation (Ames Test) | S. typhimurium TA98 | 1-Nitropyrene | Without S9 | Positive | [14] |

| DNA Adduct Formation | Calf Thymus DNA | 3-Nitrofluoranthene | Xanthine Oxidase | 2.4 adducts/10^5 nucleosides | [12] |

Carcinogenicity

The genotoxic and mutagenic properties of nitrofluoranthenes strongly suggest their potential as carcinogens. Animal carcinogenicity studies on related nitro-PAHs provide compelling evidence for this.

Animal Carcinogenicity Studies

While specific carcinogenicity data for this compound is limited, studies on the 3-nitrofluoranthene isomer have demonstrated its carcinogenic potential. Subcutaneous injection of 3-nitrofluoranthene in male F344/DuCrj rats induced sarcomas, primarily malignant fibrous histiocytomas, at the site of injection in 40% of the animals.[17] In another study, intrapulmonary implantation of 3-nitrofluoranthene in F344 rats resulted in a 5% incidence of lung tumors.[18] The dinitro-isomers, 3,7- and 3,9-dinitrofluoranthene, showed significantly higher rates of lung tumor induction in the same study, highlighting the influence of the number and position of nitro groups on carcinogenic potency.[18] These studies collectively indicate that nitro-PAHs are carcinogenic in laboratory animals.[11]

Experimental Protocols

For researchers investigating the toxicological properties of this compound, the following standardized protocols for key assays are provided.

Protocol 1: Ames Test for Bacterial Mutagenicity

This protocol outlines the preincubation modification of the Salmonella/microsome mutagenicity assay, commonly used to assess the mutagenic potential of chemicals.

1. Materials:

- Salmonella typhimurium tester strains (e.g., TA98, TA100).

- Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

- S9 fraction from induced rat liver for metabolic activation (optional).

- Cofactor solution (NADP, G6P).

- Molten top agar containing a trace of histidine and biotin.

- Minimal glucose agar plates.

2. Procedure:

- Prepare fresh overnight cultures of the S. typhimurium tester strains.

- To a sterile test tube, add 0.1 mL of the bacterial culture, 0.05 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix (if metabolic activation is being assessed) or phosphate buffer.

- Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.

- Add 2.0 mL of molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

- Distribute the top agar evenly by tilting the plate.

- Allow the plates to solidify and then incubate them in the dark at 37°C for 48-72 hours.

- Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.

Visualizing the Path to Carcinogenesis

The following diagram illustrates the logical progression from exposure to this compound to the potential development of cancer.

Caption: The logical pathway from exposure to carcinogenesis.

Conclusion and Future Directions

The available scientific evidence clearly indicates that this compound, like other nitro-PAHs, possesses significant genotoxic and mutagenic potential. Its metabolic activation to a reactive nitrenium ion, leading to the formation of DNA adducts, is the primary mechanism driving its toxicity. While direct carcinogenicity data for this compound is not as extensive as for its 3-isomer, the existing data on related compounds strongly suggests that it should be considered a potential human carcinogen.

Future research should focus on several key areas:

-

Comparative Toxicology: Direct comparative studies of the toxicological profiles of different nitrofluoranthene isomers are needed to better understand structure-activity relationships.

-

Human Biomonitoring: The development of sensitive biomarkers of exposure and effect in human populations is crucial for assessing the health risks associated with environmental exposure to nitro-PAHs.

-

Mixture Toxicology: Since human exposure typically occurs to complex mixtures of PAHs and nitro-PAHs, studies on the toxicological interactions of these compounds are warranted.

By continuing to unravel the intricate mechanisms of nitro-PAH toxicity, the scientific community can provide the necessary foundation for informed public health decisions and the development of strategies to mitigate the risks posed by these environmental contaminants.

References

-

Ohgaki, H., Matsukura, N., Morino, K., Kawachi, T., Sugimura, T., & Tokiwa, H. (1982). Carcinogenicity in rats of the mutagenic compounds 1-nitropyrene and 3-nitrofluoranthene. Cancer Letters, 15(1), 1-7. [Link]

-

Edenharder, R., & Rauscher, R. (1994). Inhibition of the mutagenicity of 2-nitrofluorene, 3-nitrofluoranthene and 1-nitropyrene by vitamins, porphyrins and related compounds, and vegetable and fruit juices and solvent extracts. Mutation Research/Genetic Toxicology, 320(1-2), 129-141. [Link]

-

Bauer, S. L., & Howard, P. C. (1990). The kinetics of 1-nitropyrene and 3-nitrofluoranthene metabolism using bovine liver xanthine oxidase. Cancer Letters, 54(1-2), 37-42. [Link]

-

Hecht, S. S. (1988). Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions. In Air Pollution, the Automobile, and Public Health. National Academies Press (US). [Link]

-

Mitchell, C. E., Bechtold, W. E., & Belinsky, S. A. (1993). Metabolism of nitrofluoranthenes by rat lung subcellular fractions. Carcinogenesis, 14(6), 1161-1166. [Link]

-

Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research/Reviews in Genetic Toxicology, 114(3), 217-267. [Link]

-

Horikawa, K., Sera, N., Otofuji, T., Murakami, K., Tokiwa, H., Iwagawa, M., Izumi, K., & Otsuka, H. (1991). Pulmonary carcinogenicity of 3,9- and 3,7-dinitrofluoranthene, 3-nitrofluoranthene and benzo[a]pyrene in F344 rats. Carcinogenesis, 12(6), 1003-1007. [Link]

-

Dietrich, A. M., Guenat, C. R., Tomer, K. B., & Ball, L. M. (1988). Identification and characterization of the major DNA adduct formed chemically and in vitro from the environmental genotoxin 3-nitrofluoranthene. Carcinogenesis, 9(12), 2113-2119. [Link]

-

Dietrich, A. M., Guenat, C. R., Tomer, K. B., & Ball, L. M. (1988). Identification and characterization of the major DNA adduct formed chemically and in vitro from the environmental genotoxin 3-nitrofluoranthene. Carcinogenesis, 9(12), 2113-2119. [Link]

-

Fu, P. P., Herreno-Saenz, D., Von Tungeln, L. S., Lay, J. O., Wu, Y. S., Lai, J. S., & Evans, F. E. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental Health Perspectives, 102(Suppl 6), 177–182. [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). (2009). 3-Nitrofluoranthene. California Environmental Protection Agency. [Link]

-

Bauer, S. L., & Howard, P. C. (1990). The kinetics of 1-nitropyrene and 3-nitrofluoranthene metabolism using bovine liver xanthine oxidase. Scilit. [Link]

-

Fu, P. P., Herreno-Saenz, D., Von Tungeln, L. S., Lay, J. O., Wu, Y. S., Lai, J. S., & Evans, F. E. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental Health Perspectives, 102(Suppl 6), 177–182. [Link]

-

Kim, S., Kim, O., Lee, E., & Hong, Y. C. (2020). Exposure to Benzo[a]pyrene and 1-Nitropyrene in Particulate Matter Increases Oxidative Stress in the Human Body. International Journal of Environmental Research and Public Health, 17(19), 7013. [Link]

-

Ioannides, C., & Delaforge, M. (1985). Metabolic activation of aromatic amines and azo dyes. Mutation Research/Reviews in Genetic Toxicology, 154(3), 209-231. [Link]

-

Ohgaki, H., Matsukura, N., Morino, K., Kawachi, T., Sugimura, T., & Tokiwa, H. (1982). Carcinogenicity in rats of the mutagenic compounds 1-nitropyrene and 3-nitrofluoranthene. Scilit. [Link]

-

Kalyanaraman, B., & Sohnle, P. G. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental Toxicology and Pharmacology, 38(3), 819-836. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Centers for Disease Control and Prevention. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Public Health Statement for Polycyclic Aromatic Hydrocarbons (PAHs). Centers for Disease Control and Prevention. [Link]

-

Environmental Working Group (EWG). (n.d.). Fluoranthene. EWG's Skin Deep®. [Link]

Sources

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. ewg.org [ewg.org]

- 3. mdpi.com [mdpi.com]

- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Metabolic activation of aromatic amines and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The kinetics of 1-nitropyrene and 3-nitrofluoranthene metabolism using bovine liver xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Identification and characterization of the major DNA adduct formed chemically and in vitro from the environmental genotoxin 3-nitrofluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Inhibition of the mutagenicity of 2-nitrofluorene, 3-nitrofluoranthene and 1-nitropyrene by vitamins, porphyrins and related compounds, and vegetable and fruit juices and solvent extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carcinogenicity in rats of the mutagenic compounds 1-nitropyrene and 3-nitrofluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

A Technical Guide to the Mutagenicity and Carcinogenicity of 1-Nitrofluoranthene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitrofluoranthene, a member of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) class of environmental contaminants, presents a significant toxicological concern due to its demonstrated mutagenic properties and suspected carcinogenicity. Commonly identified in diesel engine exhaust and ambient air pollution, its biological activity is not inherent to the parent molecule but is a consequence of complex metabolic activation processes.[1] This guide provides a comprehensive technical overview of the mechanistic underpinnings of this compound's genotoxicity, from its enzymatic transformation into reactive intermediates to the formation of DNA adducts, and the resulting mutagenic and carcinogenic outcomes. We will detail the causality behind experimental choices in its toxicological assessment, provide validated protocols for key assays, and present a synthesis of the current scientific evidence to inform risk assessment and future research.

The Genesis of Genotoxicity: Metabolic Activation

The genotoxic potential of this compound is contingent upon its metabolic conversion into electrophilic derivatives capable of reacting with cellular macromolecules, most critically, DNA. The primary and most significant pathway for this bioactivation is the reduction of the nitro group.

1.1. The Nitroreduction Pathway

Unlike many parent PAHs which are activated via ring oxidation and epoxidation, the mutagenicity of nitro-PAHs like this compound is predominantly driven by the reduction of the nitro moiety to a reactive N-hydroxy-arylamine intermediate.[2][3] This multi-step process is catalyzed by a variety of cytosolic and microsomal enzymes, including NAD(P)H:quinone oxidoreductase and xanthine oxidase.[4]

The key steps are:

-

Nitroreduction to Nitroso: The nitro group (NO₂) is first reduced to a nitroso derivative (NO).

-

Reduction to Hydroxylamine: The nitroso intermediate is further reduced to an N-hydroxy-arylamine (NHOH). This is the proximate mutagenic metabolite.

-

Formation of the Ultimate Carcinogen: The N-hydroxy-arylamine can be further activated, for instance through O-acetylation by N,O-acetyltransferases, to form a highly unstable N-acetoxy-arylamine. This ester readily undergoes heterolytic cleavage to form a highly electrophilic nitrenium ion (Ar-NH⁺), the ultimate carcinogen that attacks nucleophilic sites on DNA bases.

This activation cascade is significantly more efficient under anaerobic or hypoxic conditions, which favor the reductive enzymatic activities.[5][6] While aerobic pathways involving ring oxidation can occur, they are generally considered detoxification routes for many nitro-PAHs, as they can lead to less reactive phenolic metabolites.[5][6][7]

The Molecular Lesion: DNA Adduct Formation

The covalent binding of the ultimate carcinogen, the nitrenium ion, to DNA results in the formation of bulky DNA adducts. These adducts physically distort the DNA double helix, interfering with normal cellular processes like transcription and, most critically, DNA replication.

The primary target for adduction by activated nitro-PAHs is the C8 position of guanine.[8] Studies on the closely related isomer, 3-Nitrofluoranthene, have definitively identified N-(deoxyguanosin-8-yl)-3-aminofluoranthene as the major DNA adduct formed both chemically and in vitro.[8][9][10] It is mechanistically sound to posit that this compound forms the analogous N-(deoxyguanosin-8-yl)-1-aminofluoranthene adduct. The formation of this lesion is a critical initiating event in mutagenesis; if not repaired by cellular DNA repair mechanisms, it can lead to mispairing during DNA synthesis, resulting in permanent genetic mutations.

Table 1: Quantitative DNA Adduct Formation for Related Nitro-PAHs

| Compound | Biological System | Adduct Level | Reference |

| 3-Nitrofluoranthene | Calf Thymus DNA + Xanthine Oxidase | 2.4 adducts / 10⁵ nucleosides | [8][9] |

| 3-Nitrofluoranthene | Chemically Reduced + Calf Thymus DNA | 1.2 adducts / 10³ nucleosides | [8][10] |

| 2-Nitrofluoranthene | Calf Thymus DNA + Xanthine Oxidase | 10 pmol / mg DNA | [11] |

| 2-Nitrofluoranthene | Rat Liver Microsomes (3-MC induced) | 6 pmol / mg DNA | [11] |

This table presents data for isomers of this compound to illustrate typical adduct levels observed in vitro. 3-MC: 3-methylcholanthrene.

Evidence of Mutagenicity

The formation of DNA adducts by this compound metabolites leads to a strong mutagenic response in a variety of test systems. These assays are fundamental to hazard identification, as a positive result is often correlated with carcinogenic potential.

3.1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used and validated short-term assay for identifying chemical mutagens.[12][13] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagen can cause a reverse mutation (reversion) in the histidine gene, restoring its function and allowing the bacteria to grow into visible colonies (revertants) on the selective medium.[12][14][15]

Nitro-PAHs, including nitrofluoranthenes, are typically potent, direct-acting mutagens in the Ames test, particularly in strain TA98, which is designed to detect frameshift mutations.[16][17] The "direct-acting" nature stems from the fact that bacteria possess highly active nitroreductase enzymes, obviating the need for an external metabolic activation system (like a rat liver S9 fraction) that is required for many other pro-mutagens.[3]

Experimental Protocol: Ames Test (Plate Incorporation Method)

This protocol is a self-validating system when run with appropriate controls. The negative control establishes the spontaneous reversion rate, while the positive control ensures the tester strain is responsive and the methodology is sound.

-

Preparation:

-

Grow overnight cultures (10-12 hours) of S. typhimurium tester strains (e.g., TA98, TA100) at 37°C with shaking to reach a density of approximately 1 x 10⁹ cells/mL.[13]

-

Prepare test solutions of this compound in a suitable solvent (e.g., DMSO) across a range of concentrations.

-

Prepare positive controls (e.g., 2-nitrofluorene for TA98) and a negative control (solvent only).[18]

-

Melt top agar (containing a trace amount of histidine and biotin) and hold in a 45°C water bath. The trace histidine allows all bacteria to undergo a few cell divisions, which is necessary for the mutation to be fixed.[14]

-

-

Assay Procedure:

-

To sterile test tubes held at 45°C, add in the following order:

-

2.0 mL of molten top agar.

-

0.1 mL of the S. typhimurium culture.

-

0.1 mL of the test chemical solution, positive control, or negative control.

-

(Optional) 0.5 mL of S9 metabolic activation mix or phosphate buffer.

-

-

Vortex the tube gently for 3 seconds.

-

Immediately pour the entire contents onto the surface of a minimal glucose agar plate.[15]

-

Tilt and rotate the plate to ensure an even overlay of the top agar.

-

Allow the plates to solidify on a level surface.

-

-

Incubation and Scoring:

-

Invert the plates and incubate at 37°C for 48-72 hours in the dark.[12]

-

Count the number of revertant colonies on each plate.

-

A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

-

3.2. Mammalian Cell Mutagenicity

Confirming mutagenicity in mammalian cells provides stronger evidence of potential human health effects. Assays like the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) gene mutation assay in Chinese hamster V79 cells have been used to evaluate nitrofluoranthenes.[2] These studies have shown that nitrofluoranthenes can induce mutations in mammalian cells, often requiring metabolic activation by a liver supernatant fraction (S9 or S100), which provides the necessary mammalian enzymes for nitroreduction.[2]

Evidence of Carcinogenicity

While mutagenicity data is highly suggestive, the definitive assessment of carcinogenic potential relies on long-term animal bioassays. These studies involve chronic exposure of laboratory animals to a substance to determine if it causes an increased incidence of tumors.

No specific long-term carcinogenicity bioassays for this compound are prominently available in the reviewed literature. However, data from its isomer, 3-Nitrofluoranthene (3-NF), provides valuable insight. Studies have shown 3-NF to be a weak carcinogen. In a study involving direct intrapulmonary implantation in F344 rats, a high dose of 1000 µg of 3-NF resulted in a 5% incidence of lung tumors over 100 weeks, compared to 0% in control rats.[19] In contrast, dinitrofluoranthenes tested in the same study were found to be potent carcinogens, inducing lung tumors in up to 90.5% of animals at much lower doses.[5][19]

Table 2: Pulmonary Carcinogenicity in F344 Rats (Intrapulmonary Implantation)

| Compound | Dose (µg) | Number of Animals | Lung Tumor Incidence | Tumor Type | Reference |

| 3-Nitrofluoranthene | 1000 | 20 | 1 (5%) | Squamous Cell Carcinoma | [19] |

| 3,9-Dinitrofluoranthene | 200 | 21 | 19 (90.5%) | Squamous Cell Carcinoma | [19] |